molecular formula C18H19FN2O4 B2909104 N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide CAS No. 1797160-06-5

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide

Cat. No.: B2909104
CAS No.: 1797160-06-5
M. Wt: 346.358
InChI Key: UBXXWLCEBGIIHN-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorophenyl group at the N1 position and a methoxy-substituted phenethyl moiety at the N2 position. While direct spectroscopic or pharmacological data for this compound are unavailable in the provided evidence, its structural features align with oxalamides studied for diverse applications, including antiviral, antimicrobial, and flavor-enhancing activities. The 3-fluorophenyl group likely enhances metabolic stability and target binding compared to non-fluorinated analogs, while the branched methoxy substituents may influence solubility and steric interactions .

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c1-24-15-8-3-5-12(9-15)16(25-2)11-20-17(22)18(23)21-14-7-4-6-13(19)10-14/h3-10,16H,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXXWLCEBGIIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is to first synthesize the 3-fluorophenyl and 3-methoxyphenyl intermediates, which are then coupled through an oxalamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms and effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name N1 Substituent N2 Substituent Biological Activity Key Findings Reference
Target Compound 3-fluorophenyl 2-methoxy-2-(3-methoxyphenyl)ethyl Inferred: Antimicrobial/P450 modulation Structural uniqueness in branched methoxy groups and fluorine substitution.
Compound 20 (N1-(3-chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-chlorophenyl 4-methoxyphenethyl Antimicrobial (in vitro) Chlorine at N1 enhances electrophilicity; lower yield (33%) compared to ethoxy analogs.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Umami flavor enhancement (FEMA 4233) Approved for food use; high potency (EC50 ~3 µM in TAS1R1/TAS1R3 assays).
Compound 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) 4-(4-hydroxybenzoyl)phenyl 4-methoxyphenethyl Cytochrome P450 activation Hydroxybenzoyl group enables dimerization (23% dimer content).
Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) 3-chloro-4-fluorophenyl 4-methoxyphenethyl Stearoyl-CoA desaturase inhibition Dual halogenation improves IC50 by 2-fold vs. mono-substituted analogs.

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: Halogenation: Fluorine or chlorine at N1 enhances target affinity and metabolic stability. For example, compound 28 (3-chloro-4-fluorophenyl) showed superior enzyme inhibition compared to non-halogenated analogs .

Synthetic Challenges: Compounds with bulky N2 substituents (e.g., compound 16) often exhibit lower yields (23–35%) due to dimerization or steric hindrance during coupling reactions .

Biological Activity Trends :

  • Antiviral : Oxalamides with thiazolyl-pyrrolidinyl motifs (e.g., compound 13 in ) inhibit HIV entry (IC50 <1 µM) but show reduced solubility .
  • Flavor Enhancement : S336’s pyridinyl and dimethoxy groups are critical for umami receptor activation, a niche application distinct from the target compound’s inferred antimicrobial role .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : Fluorine at N1 increases logP compared to hydrogen or methoxy substituents, as seen in compound 28 (logP ~3.5) vs. compound 21 (3-ethoxyphenyl, logP ~2.8) .
  • Metabolic Stability: Halogenated derivatives (e.g., compound 20) resist CYP3A4-mediated oxidation better than non-halogenated analogs, suggesting the target compound may share this trait .

Biological Activity

N1-(3-fluorophenyl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide is a compound belonging to the oxalamide class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxalamide functional group : Contributes to its biological interactions.
  • Fluorophenyl and methoxyphenyl groups : These substituents enhance lipophilicity and potential receptor binding.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : Use of 3-fluorobenzylamine and methoxy-substituted phenyl isocyanate.
  • Solvents : Organic solvents such as dichloromethane or tetrahydrofuran.
  • Conditions : Reactions are often conducted in the presence of bases like triethylamine to facilitate the formation of oxalamide linkages.

Biological Activity Overview

The biological activity of this compound has been studied with respect to various pharmacological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against common pathogens like Staphylococcus aureus and Escherichia coli.
  • Antiproliferative Effects : In vitro assays indicate that the compound may inhibit cell proliferation in cancer cell lines, particularly against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : Interaction with specific enzymes or receptors, leading to modulation of their activity.
  • Binding Affinity : The unique structural features may enhance binding affinity to molecular targets, influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

StudyFindings
Study 1Demonstrated antimicrobial activity against MRSA strains with MIC values indicating significant inhibition.
Study 2Reported antiproliferative effects on HeLa cells with IC50 values suggesting effective growth inhibition.
Study 3In silico analysis showed strong interactions with the AgrA protein of Staphylococcus aureus, indicating potential for targeted therapy.

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